N-{5-ethyl-3-[(2-fluorophenyl)(morpholin-4-yl)methyl]thiophen-2-yl}benzamide
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Overview
Description
N-{5-ethyl-3-[(2-fluorophenyl)(morpholin-4-yl)methyl]thiophen-2-yl}benzamide is a complex organic compound with a unique structure that includes a thienyl ring, a fluorophenyl group, and a morpholinyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild and functional group-tolerant conditions . The reaction conditions often include the use of palladium catalysts and boron reagents.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes to increase yield and reduce costs. This can include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-{5-ethyl-3-[(2-fluorophenyl)(morpholin-4-yl)methyl]thiophen-2-yl}benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while substitution reactions may introduce new functional groups into the molecule .
Scientific Research Applications
N-{5-ethyl-3-[(2-fluorophenyl)(morpholin-4-yl)methyl]thiophen-2-yl}benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used in studies of enzyme inhibition and protein binding.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-{5-ethyl-3-[(2-fluorophenyl)(morpholin-4-yl)methyl]thiophen-2-yl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved can vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to N-{5-ethyl-3-[(2-fluorophenyl)(morpholin-4-yl)methyl]thiophen-2-yl}benzamide include:
- N-{5-ethyl-3-[(4-fluorophenyl)(4-morpholinyl)methyl]-2-thienyl}benzamide
- N-{5-ethyl-3-[(2-fluorophenyl)(4-morpholinyl)methyl]-2-thienyl}acetamide
Uniqueness
What sets this compound apart is its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Biological Activity
N-{5-ethyl-3-[(2-fluorophenyl)(morpholin-4-yl)methyl]thiophen-2-yl}benzamide is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, focusing on mechanisms of action, efficacy in various models, and potential clinical applications based on available research.
Chemical Structure and Properties
The compound exhibits a complex structure characterized by a thiophene ring, a benzamide moiety, and a morpholine substituent. Its molecular formula is C26H30FN3OS, indicating the presence of fluorine, which is known to enhance biological activity through various mechanisms.
Mechanisms of Biological Activity
- Inhibition of Enzymatic Activity : The compound's structure suggests potential interactions with various enzymes. Studies have shown that benzamide derivatives can inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and repair. This inhibition can lead to reduced cell proliferation in cancer models .
- Receptor Modulation : The presence of the morpholine and fluorophenyl groups may enhance binding affinity to specific receptors involved in neurotransmission, potentially affecting serotonin and dopamine pathways. This modulation could be beneficial in treating psychiatric disorders or neurodegenerative diseases.
- Anticancer Properties : Preliminary studies indicate that similar compounds exhibit cytotoxic effects against several cancer cell lines. The inclusion of a thiophene ring often correlates with increased anti-proliferative activity, suggesting that this compound may also possess such properties .
Table 1: Summary of Biological Activities
Case Study 1: Anticancer Efficacy
In a study focusing on the anticancer properties, this compound demonstrated significant cytotoxicity against breast cancer cell lines. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway, leading to increased caspase activity .
Case Study 2: Neuropharmacological Effects
Another study investigated the neuropharmacological effects of similar benzamide derivatives. The results indicated that compounds with structural similarities could modulate serotonin receptors, suggesting potential applications in treating anxiety and depression disorders .
Properties
IUPAC Name |
N-[5-ethyl-3-[(2-fluorophenyl)-morpholin-4-ylmethyl]thiophen-2-yl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25FN2O2S/c1-2-18-16-20(24(30-18)26-23(28)17-8-4-3-5-9-17)22(27-12-14-29-15-13-27)19-10-6-7-11-21(19)25/h3-11,16,22H,2,12-15H2,1H3,(H,26,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFLHKRBYQKGHGX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(S1)NC(=O)C2=CC=CC=C2)C(C3=CC=CC=C3F)N4CCOCC4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25FN2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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